molecular formula C10H13N3O2 B15028701 (2Z)-N-(2-aminoethyl)-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-(2-aminoethyl)-2-(hydroxyimino)-2-phenylethanamide

Cat. No.: B15028701
M. Wt: 207.23 g/mol
InChI Key: DHDVPHCCYZIGSX-LCYFTJDESA-N
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Description

(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of oxime derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired oxime derivative.

Industrial Production Methods

In an industrial setting, the production of (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The phenyl ring may also contribute to the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-METHYLACETAMIDE
  • (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-ETHYLACETAMIDE
  • (2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PROPYLACETAMIDE

Uniqueness

(2Z)-N-(2-AMINOETHYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is unique due to the presence of the phenyl ring, which can enhance its binding affinity and specificity for certain molecular targets compared to its alkyl-substituted counterparts. This structural feature may also influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2Z)-N-(2-aminoethyl)-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C10H13N3O2/c11-6-7-12-10(14)9(13-15)8-4-2-1-3-5-8/h1-5,15H,6-7,11H2,(H,12,14)/b13-9-

InChI Key

DHDVPHCCYZIGSX-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=O)NCCN

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)NCCN

Origin of Product

United States

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